molecular formula C13H16N2O2 B14688362 4'-Methyl-2-(morpholinoimino)acetophenone CAS No. 25561-39-1

4'-Methyl-2-(morpholinoimino)acetophenone

Cat. No.: B14688362
CAS No.: 25561-39-1
M. Wt: 232.28 g/mol
InChI Key: MQBKLVBKWWJALJ-GXDHUFHOSA-N
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Description

4’-Methyl-2-(morpholinoimino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a morpholinoimino group attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone typically involves the reaction of 4’-methylacetophenone with morpholine under specific conditions. One common method includes the use of a catalyst such as ceric ammonium nitrate (CAN) in a solvent like PEG-400. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-2-(morpholinoimino)acetophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and dimethylsulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4’-Methyl-2-(morpholinoimino)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-2-(morpholinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and receptors, influencing biological processes at the molecular level. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4’-Methylacetophenone: A precursor in the synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone.

    Morpholine: A key reactant in the synthesis process.

    Acetophenone Derivatives: Various derivatives of acetophenone share similar structural features and reactivity.

Uniqueness

4’-Methyl-2-(morpholinoimino)acetophenone is unique due to the presence of both the methyl and morpholinoimino groups, which impart distinct chemical and biological properties

Properties

CAS No.

25561-39-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(2E)-1-(4-methylphenyl)-2-morpholin-4-yliminoethanone

InChI

InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(16)10-14-15-6-8-17-9-7-15/h2-5,10H,6-9H2,1H3/b14-10+

InChI Key

MQBKLVBKWWJALJ-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=N/N2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=NN2CCOCC2

Origin of Product

United States

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